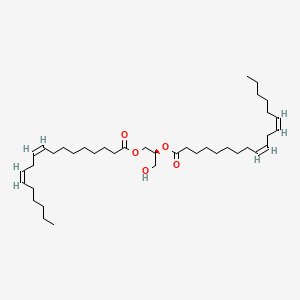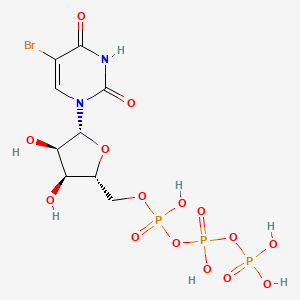
5-Bromo-utp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-utp is a synthetic nucleotide analog of uridine triphosphate, where a bromine atom is substituted at the fifth position of the uracil ring. This compound is primarily used in molecular biology and biochemistry for labeling RNA and studying transcription processes. It is incorporated into RNA in place of uridine, allowing researchers to track and analyze RNA synthesis and processing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-utp typically involves the bromination of uridine followed by phosphorylation. The process can be summarized as follows:
Bromination of Uridine: Uridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an aqueous or organic solvent to introduce a bromine atom at the fifth position of the uracil ring.
Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) or a mixture of phosphoric acid and a condensing agent such as carbonyldiimidazole (CDI) to form the triphosphate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-utp undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiol or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction but may include oxidized or reduced forms of the uridine derivative.
Wissenschaftliche Forschungsanwendungen
5-Bromo-utp has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying nucleotide analogs and their interactions.
Biology: Employed in labeling RNA to study transcription, RNA processing, and RNA-protein interactions.
Medicine: Utilized in research on RNA viruses and the development of antiviral therapies.
Industry: Applied in the production of labeled RNA for diagnostic assays and therapeutic research.
Wirkmechanismus
The primary mechanism of action of 5-Bromo-utp involves its incorporation into RNA in place of uridine. This substitution allows for the detection and analysis of newly synthesized RNA using immunological methods. The bromine atom serves as a marker that can be detected using specific antibodies, enabling researchers to track RNA synthesis and processing in real-time.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromouracil: A thymine analog used in DNA labeling and mutagenesis studies.
Bromodeoxyuridine: A thymidine analog used in cell proliferation assays and cancer research.
5-Fluorouridine: A uridine analog used in chemotherapy and antiviral research.
Uniqueness
5-Bromo-utp is unique in its specific application for RNA labeling and transcription studies. Unlike other analogs, it is incorporated into RNA rather than DNA, making it particularly useful for studying RNA synthesis and processing.
Eigenschaften
Molekularformel |
C9H14BrN2O15P3 |
|---|---|
Molekulargewicht |
563.04 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
IWFHOSULCAJGRM-UAKXSSHOSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
Synonyme |
5-Br-UTP 5-bromo-UTP 5-bromouridine triphosphate BrUTP-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



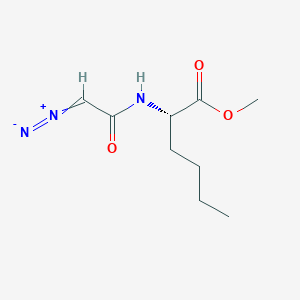
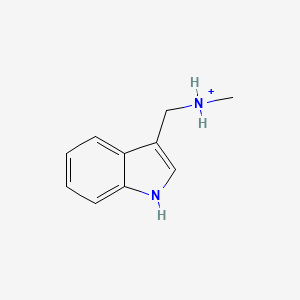
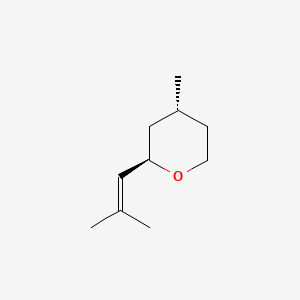
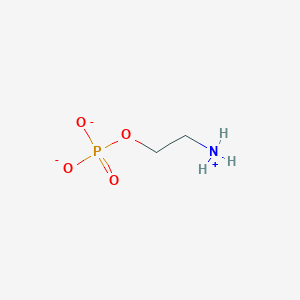
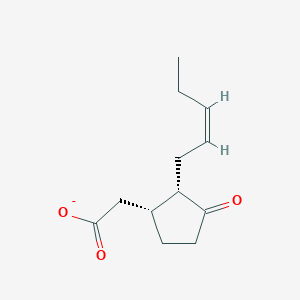
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)
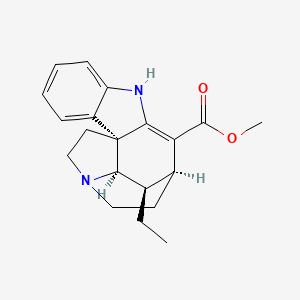


![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242041.png)
